

A-Z of Regression Analysis in Psychology Research: A Technical Guide

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This guide provides a comprehensive overview of regression analysis, a powerful statistical tool used in psychological research to model and understand the relationships between variables.

[1][2][3] It is designed to equip researchers with the knowledge to appropriately apply regression techniques to answer complex research questions.

Core Principle: When to Employ Regression Analysis

At its core, regression analysis is used for two primary purposes: prediction and explanation.[3]

[4] It is the appropriate method when a researcher seeks to understand how one or more independent variables (IVs), or predictors, relate to a single dependent variable (DV), or outcome.[1][3]

Use regression analysis to answer questions such as:

- **Prediction/Forecasting:** Can we predict a future or current outcome based on a set of known factors? For example, can college GPA be predicted from high school SAT scores and hours of study per week?[1][3]
- **Etiology and Explanation:** What are the key factors that contribute to a particular psychological phenomenon? For instance, what is the relationship between levels of perceived stress, social support, and the severity of depressive symptoms?[3]

- **Controlling for Variables:** How does a primary relationship of interest hold up after accounting for the influence of other, potentially confounding, variables? A researcher might want to examine the effect of a new therapeutic intervention on anxiety levels while statistically controlling for the patient's age and initial symptom severity.[\[2\]](#)[\[5\]](#)
- **Theory Testing:** Does a theoretical model hold true? Regression is essential for testing complex psychological theories, such as models of mediation and moderation, which examine the how and when of an effect.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Common Regression Models in Psychological Science

The choice of regression model depends on the nature of the research question and the type of variables being studied.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Model Type	Description	Typical Research Question	Variable Types
Simple Linear Regression	Models the linear relationship between a single IV and a single DV.[9][10][11]	How does the number of hours slept predict next-day mood rating?	IV: ContinuousDV: Continuous
Multiple Linear Regression	Extends simple regression by including two or more IVs to predict a single DV.[1][9] This allows for the assessment of the unique contribution of each predictor.[13]	How do IQ, motivation, and socioeconomic status collectively predict academic achievement?	IVs: Continuous or CategoricalDV: Continuous
Logistic Regression	Used when the dependent variable is dichotomous (i.e., has only two possible outcomes).[9][14][15] It models the probability of an outcome occurring.[9][16]	What is the likelihood of a patient responding to a specific treatment (yes/no) based on their demographic and clinical characteristics?	IVs: Continuous or CategoricalDV: Dichotomous (e.g., 0/1, Pass/Fail)
Hierarchical Regression	The researcher, based on theory, dictates the order in which predictor variables are entered into the model in a series of steps or "blocks".[5][17] This method is used to determine if newly added variables provide a significant	After controlling for demographic factors like age and gender, does a measure of psychological resilience still significantly predict levels of burnout in healthcare workers?	IVs: Continuous or CategoricalDV: Continuous or Dichotomous

improvement in prediction over the variables already in the model.[5][18][19]

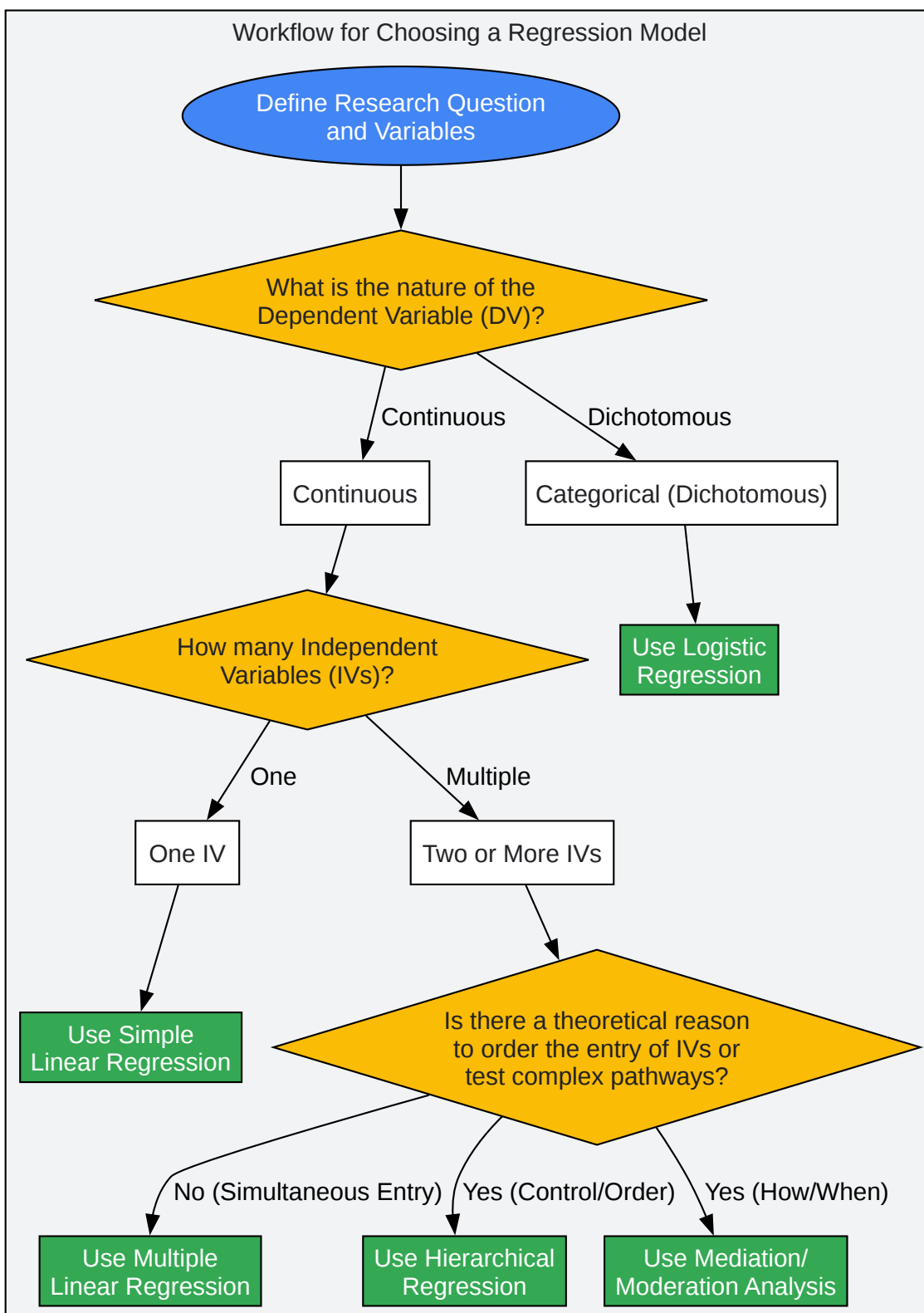
Mediation & Moderation Analysis	These are advanced applications of regression used to test theoretical pathways.[7][20]	Mediation: Does a new mindfulness intervention (IV) reduce stress (DV) by increasing self-awareness (mediator)?	IVs: Continuous or CategoricalDV: Continuous or Dichotomous
	Mediation explains how or why an IV affects a DV through an intermediary variable (the mediator).[8][20] Moderation identifies when or for whom an IV affects a DV, by examining how a third variable (the moderator) changes the strength or direction of the primary relationship.[8][21]	Moderation: Is the relationship between stress (IV) and depression (DV) stronger for individuals with low social support (moderator)?	

The Foundational Assumptions of Linear Regression

For the results of a linear regression analysis to be considered valid and reliable, several key assumptions about the data must be met.[22][23][24][25] Violating these assumptions can lead to biased or misleading conclusions.[22][23]

- **Linearity:** The relationship between the independent variable(s) and the dependent variable is assumed to be linear.[22][24][25][26] This means a straight line should best describe the relationship between the variables.

- Independence of Errors: The residuals (the differences between the observed and predicted values) are independent of one another.[\[23\]](#)[\[24\]](#)[\[25\]](#) This is particularly important in data with a time-series component.
- Homoscedasticity: The variance of the residuals is constant at every level of the independent variable(s).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) In other words, the spread of the residuals should be roughly the same across the entire range of predicted values.
- Normality of Errors: The residuals of the model are assumed to be normally distributed.[\[22\]](#)[\[23\]](#)[\[25\]](#)[\[26\]](#) It is a common misconception that the variables themselves must be normally distributed; only the errors of the model need to follow a normal distribution.[\[22\]](#)[\[23\]](#)
- No Multicollinearity: In multiple regression, the independent variables should not be too highly correlated with each other.[\[25\]](#)[\[26\]](#) High multicollinearity can make it difficult to determine the unique contribution of each predictor.



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Decision tree for selecting the appropriate regression model.

Example Experimental Protocol

Research Question: To what extent do prior academic achievement (high school GPA) and study habits (average weekly study hours) predict final exam scores in an undergraduate psychology course, after controlling for a student's pre-existing anxiety levels?

Methodology:

- Participants: 250 undergraduate students enrolled in an introductory psychology course at a large university.
- Materials:
 - Demographic Questionnaire: Collects basic information and self-reported high school GPA.
 - Study Habits Log: Participants log their average weekly hours spent studying for the course over the semester.
 - Generalized Anxiety Disorder 7-item (GAD-7) Scale: A validated self-report measure to assess baseline anxiety symptoms at the beginning of the semester.
 - Final Exam: A standardized, 100-point final examination for the course.
- Procedure:
 - At the beginning of the semester, students complete the demographic questionnaire and the GAD-7 scale.
 - Throughout the semester, students are prompted weekly to log their study hours.
 - At the end of the semester, final exam scores are collected from the course instructor.
- Proposed Analysis: Hierarchical Multiple Regression
 - Model 1: The control variable, GAD-7 score, is entered into the regression model to predict the final exam score.

- Model 2: High school GPA and average weekly study hours are added to the model.
- The analysis will determine if the addition of the academic variables in Model 2 significantly improves the prediction of the final exam score, over and above the variance explained by anxiety alone.^[5]

Data Presentation: Interpreting Regression Output

The output of a regression analysis is typically summarized in a table. The following is a hypothetical result from the experiment described above.

Table 1: Hierarchical Regression Predicting Final Exam Score

Model	Variable	B	SE	β	t	p-value
1	(Constant)	85.12	2.45		34.74	< .001
	GAD-7 Score	-0.75	0.25	-0.19	-3.00	.003
Model 1 Summary					F(1, 248) = 9.00, p = .003, R ² = .035	
2	(Constant)	40.30	4.88		8.26	< .001
	GAD-7 Score	-0.41	0.20	-0.10	-2.05	.041
	High School GPA	8.55	1.50	0.32	5.70	< .001
	Weekly Study Hours	1.20	0.30	0.23	4.00	< .001
Model 2 Summary					F(3, 246) = 25.67, p < .001, R ² = .238	

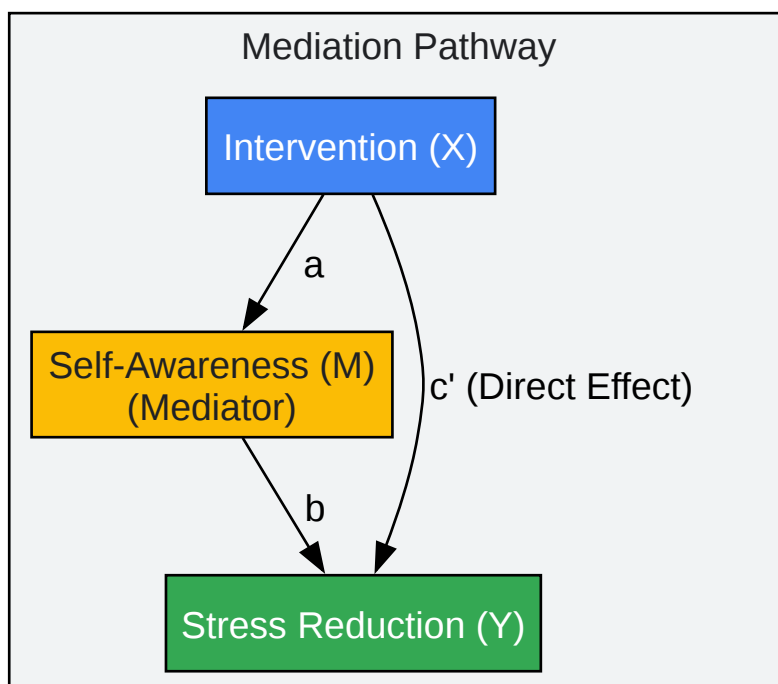
| Model 2 Change Statistics |||| $\Delta F(2, 246) = 31.25, p < .001, \Delta R^2 = .203$ ||

- B (Unstandardized Coefficient): The change in the DV for a one-unit change in the IV. For every one-hour increase in weekly study, the exam score is predicted to increase by 1.20 points, holding other variables constant.
- β (Standardized Coefficient): Standardized coefficients allow for comparison of the relative strength of the predictors. Here, High School GPA ($\beta = 0.32$) is the strongest predictor.

- p-value: Indicates statistical significance (typically $< .05$). All predictors in Model 2 are significant.
- R^2 (R-squared): The proportion of variance in the DV that is explained by the IVs in the model. Model 1 (anxiety) explains 3.5% of the variance in exam scores. Model 2 explains 23.8%.
- ΔR^2 (R-squared Change): The change in R-squared between models. The addition of GPA and study hours explained an additional 20.3% of the variance in exam scores, a significant improvement.[5]

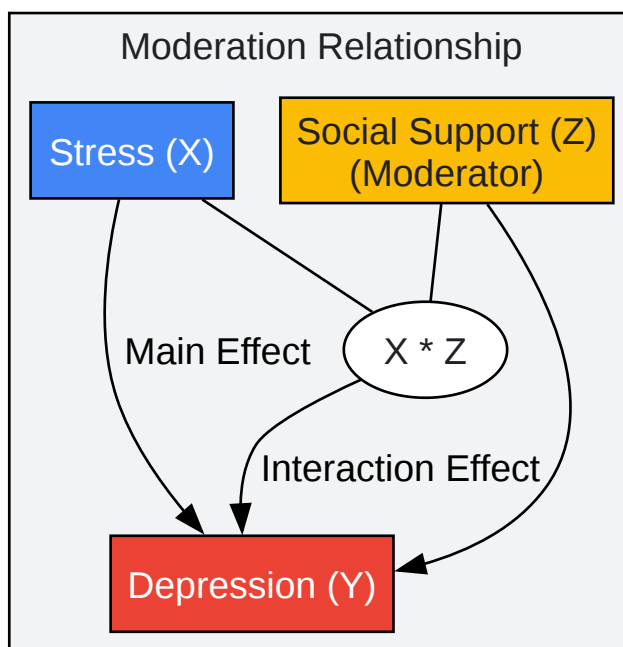
Visualizing Complex Relationships

Graphviz diagrams can illustrate the theoretical pathways tested with regression.



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A simple mediation model ($X \rightarrow M \rightarrow Y$).



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A simple moderation model (Z moderates $X \rightarrow Y$).

Conclusion

Regression analysis is a versatile and indispensable tool in psychology research, enabling scientists to move beyond simple descriptions of data to build and test predictive and explanatory models.^{[1][2]} A thorough understanding of its different forms, underlying assumptions, and proper application is critical for producing robust and meaningful scientific insights. When used correctly, regression provides a powerful framework for dissecting the complex interplay of variables that define human behavior and psychological processes.

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